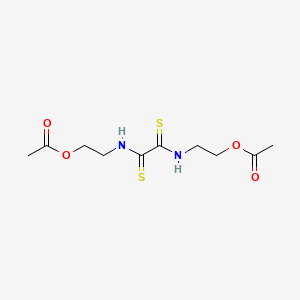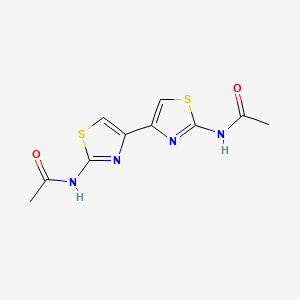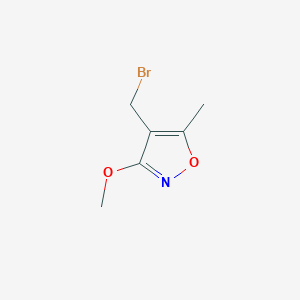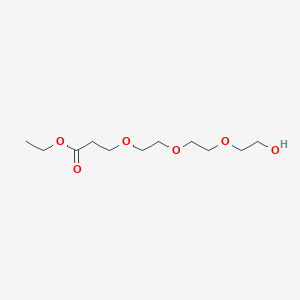
Oxamide, N,N'-bis(2-acetoxyethyl)dithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N,N’-bis(2-acetoxyethyl)dithio- is a specialized organic compound with a unique structure that includes two acetoxyethyl groups attached to the oxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-acetoxyethyl)dithio- typically involves the reaction of oxamide with 2-acetoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Oxamide, N,N’-bis(2-acetoxyethyl)dithio- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxamide, N,N’-bis(2-acetoxyethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted oxamides depending on the nucleophile used.
Applications De Recherche Scientifique
Oxamide, N,N’-bis(2-acetoxyethyl)dithio- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Oxamide, N,N’-bis(2-acetoxyethyl)dithio- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxyethyl groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The dithio moiety can interact with thiol groups in proteins, potentially inhibiting their function or altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: A related compound with hydroxyl groups instead of acetoxy groups.
N,N’-Bis(2-chloroethyl)oxamide: Contains chloroethyl groups instead of acetoxy groups.
N,N’-Bis(2-nitroethyl)oxamide: Features nitroethyl groups, which can impart different reactivity and properties.
Uniqueness
Oxamide, N,N’-bis(2-acetoxyethyl)dithio- is unique due to the presence of both acetoxyethyl and dithio groups, which confer distinct chemical and biological properties. The acetoxy groups can be hydrolyzed to release acetic acid, while the dithio groups can form disulfide bonds, making this compound versatile for various applications.
Propriétés
Numéro CAS |
63867-34-5 |
|---|---|
Formule moléculaire |
C10H16N2O4S2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-[[2-(2-acetyloxyethylamino)-2-sulfanylideneethanethioyl]amino]ethyl acetate |
InChI |
InChI=1S/C10H16N2O4S2/c1-7(13)15-5-3-11-9(17)10(18)12-4-6-16-8(2)14/h3-6H2,1-2H3,(H,11,17)(H,12,18) |
Clé InChI |
WUJDOGRFEFLLKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCNC(=S)C(=S)NCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)
![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)

![7-Bromodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B13931382.png)
![1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)




![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)
